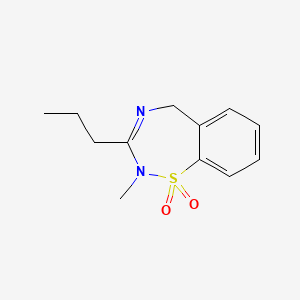
1,1'-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound with the molecular formula C8H14N2O2Cl2 It is known for its unique structure, which includes a tetrahydropyridazine ring linked to two chloroethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) as a base. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
化学反応の分析
Types of Reactions
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMF at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts like acids or bases are used to facilitate the reaction, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amide derivatives, while condensation reactions with aldehydes produce imines or Schiff bases.
科学的研究の応用
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The chloroethanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyridazine ring may also interact with receptors or other proteins, modulating their function.
類似化合物との比較
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with a piperazine ring instead of tetrahydropyridazine.
1,1’-(Ethane-1,2-diyl)bis(2-chloroethan-1-one): Lacks the cyclic structure, making it less rigid.
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(ethan-1-one): Similar but without the chloro groups, affecting its reactivity
Uniqueness
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is unique due to its combination of a tetrahydropyridazine ring and chloroethanone groups. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
51482-72-5 |
|---|---|
分子式 |
C8H12Cl2N2O2 |
分子量 |
239.10 g/mol |
IUPAC名 |
2-chloro-1-[2-(2-chloroacetyl)diazinan-1-yl]ethanone |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-3-1-2-4-12(11)8(14)6-10/h1-6H2 |
InChIキー |
PWLSBRPEEHVTNL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(N(C1)C(=O)CCl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



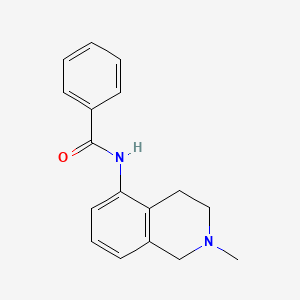
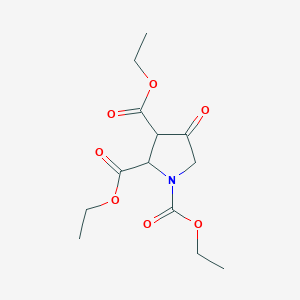
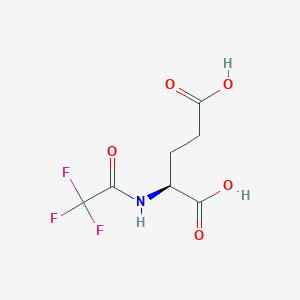

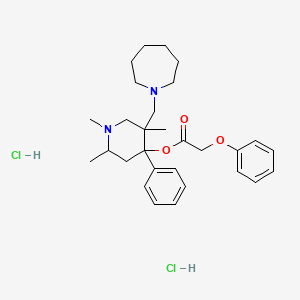

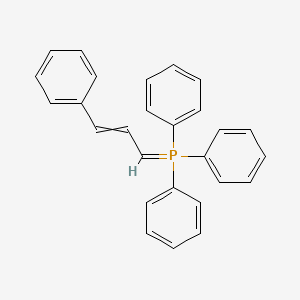
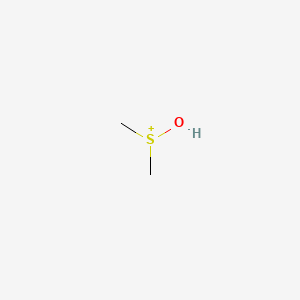

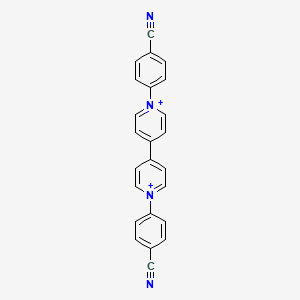

![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
